molecular formula C17H13FN2O3 B2432888 (2z)-2-[(4-Fluorophenyl)imino]-6-methoxy-2h-chromene-3-carboxamide CAS No. 325856-81-3

(2z)-2-[(4-Fluorophenyl)imino]-6-methoxy-2h-chromene-3-carboxamide

Cat. No.: B2432888
CAS No.: 325856-81-3
M. Wt: 312.3
InChI Key: LJYSQSCYYWFTBX-JZJYNLBNSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the sequence of reactions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds between them .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include its reactivity, common reactions it undergoes, and the products of these reactions .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and chemical stability. It can also include studying how these properties change under different conditions .

Scientific Research Applications

Synthesis Methodologies

A significant application of this compound is found in the synthesis methodologies that aim to create eco-friendly and efficient processes. For instance, Proença and Costa (2008) described a simple and environmentally friendly approach for synthesizing 2-imino-2H-chromene-3-carboxamides, highlighting the high yield and atom economy of the process using aqueous sodium carbonate or hydrogen carbonate solution at room temperature (Proença & Costa, 2008).

Cytotoxic Activities

The potential cytotoxic activities of derivatives of this compound against various cancer cell lines have been explored. For example, Gill, Kumari, and Bariwal (2016) synthesized new 2-imino-2H-chromene-3(N-aryl)carboxamides and investigated their cytotoxic activity against four human cancer cell lines, revealing potent activity in some compounds (Gill, Kumari, & Bariwal, 2016).

Fluorescent Probes for Mitochondria

Derivatives of this compound have been developed as small molecule fluorophores for cellular applications. Guo et al. (2011) developed 2-iminocoumarin-3-carboxamide derivatives as cell-permeable fluorescent dyes with low cytotoxicity, capable of selectively staining mitochondria in living cells (Guo et al., 2011).

Antimicrobial Activity

The antimicrobial activities of related compounds have also been assessed. Ukhov et al. (2021) synthesized a series of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides and evaluated their antimicrobial activity, demonstrating that some compounds exhibited notable antimicrobial properties (Ukhov et al., 2021).

Selective Detection of Metal Ions

Coumarin-based derivatives have been investigated for their ability to act as chemosensors for metal ions. Bekhradnia, Domehri, and Khosravi (2016) reported a coumarin derivative that acts as an efficient fluorescent probe for selective detection of Cu(II) ions in aqueous solution, demonstrating the versatility of these compounds in chemical sensing applications (Bekhradnia, Domehri, & Khosravi, 2016).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems and the biochemical reactions it triggers or inhibits .

Safety and Hazards

This involves understanding the risks associated with handling and using the compound. It can include toxicity information, safety precautions, and proper disposal methods .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in new ways .

Properties

IUPAC Name

2-(4-fluorophenyl)imino-6-methoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-22-13-6-7-15-10(8-13)9-14(16(19)21)17(23-15)20-12-4-2-11(18)3-5-12/h2-9H,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYSQSCYYWFTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)F)C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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